N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide
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Overview
Description
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide is an organic compound with the molecular formula C18H18N2O2 and a molecular weight of 294.35 g/mol . This compound features a benzoxazole moiety, which is a bicyclic structure consisting of a benzene ring fused to an oxazole ring. Benzoxazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones to form the benzoxazole core . This is followed by further functionalization to introduce the propanamide group. One common method involves the reaction of 2-aminophenol with 5-methyl-2-formylbenzoic acid under acidic conditions to form the benzoxazole ring, followed by acylation with 2-bromopropanoyl chloride to introduce the propanamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is used in the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide
- 2-(3,5-dimethylphenoxy)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide
- 2,3-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Uniqueness
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide is unique due to its specific substitution pattern on the benzoxazole ring, which can influence its biological activity and chemical reactivity. The presence of the propanamide group also distinguishes it from other similar compounds, potentially offering different pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-4-17(21)19-14-7-5-6-13(12(14)3)18-20-15-10-11(2)8-9-16(15)22-18/h5-10H,4H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKIJDQULYMHPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1C)C2=NC3=C(O2)C=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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